8-Bromoimidazo[1,2-a]pyridine
Overview
Description
8-Bromoimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H5BrN2 . It is a type of heterocyclic compound, which are often used in pharmaceutical applications .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including 8-Bromoimidazo[1,2-a]pyridine, has been well studied in the past decade . The synthesis methods include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis
The molecular weight of 8-Bromoimidazo[1,2-a]pyridine is 197.03 g/mol . The InChI key is GCCVNNZARPFXES-UHFFFAOYSA-N . The compound has a topological polar surface area of 17.3 Ų .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been synthesized through various methods, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . These methods have been developed to improve the ecological impact of the classical schemes .Physical And Chemical Properties Analysis
8-Bromoimidazo[1,2-a]pyridine has a molecular weight of 197.03 g/mol . It has a topological polar surface area of 17.3 Ų . The compound has no hydrogen bond donor count and has one hydrogen bond acceptor count .Scientific Research Applications
Antituberculosis Agents
- Application Summary: Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Methods of Application: The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
- Results or Outcomes: These compounds have been critical in the renaissance era of TB drug discovery research .
Anticancer Agents
- Application Summary: Imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their antiproliferative potential against breast cancer cells .
- Methods of Application: Two series of imidazopyridine derivatives were synthesized. Pyrimidine-containing compounds were obtained by palladium-catalyzed coupling reaction (Suzuki reaction), and N-acylhydrazone (NAH) compounds were obtained from the aldehyde intermediate synthesized as a result of the Vilsmeier-Haack reaction .
- Results or Outcomes: The NAH derivatives showed significant results. Among the novel derivatives, compound 15 exhibited the most potent activity against the MCF7 and MDA-MB-231 cell lines with IC50 values of 1.6 and 22.4 μM, respectively .
Laboratory Chemicals
- Application Summary: Imidazo[1,2-a]pyridine derivatives are used as laboratory chemicals .
- Methods of Application: These compounds are used in various chemical reactions and syntheses .
- Results or Outcomes: The outcomes depend on the specific reactions or syntheses in which these compounds are used .
Food, Drug, Pesticide or Biocidal Product Use
- Application Summary: Imidazo[1,2-a]pyridine derivatives are used in the production of food, drugs, pesticides, and biocidal products .
- Methods of Application: These compounds are incorporated into products during the manufacturing process .
- Results or Outcomes: The outcomes depend on the specific products in which these compounds are used .
Synthesis of Heterocycles
- Application Summary: Imidazo[1,2-a]pyridine derivatives are used in the synthesis of heterocycles . These compounds are commonly found in medicinal chemistry leads and drugs .
- Methods of Application: Various methods have been developed for the synthesis of these compounds, including CuI-catalyzed aerobic oxidative synthesis, coupling of 2-aminopyridine with phenylacetophenones, and copper (I)-catalyzed aerobic oxidative coupling of pyridines with ketone oxime esters .
- Results or Outcomes: The outcomes depend on the specific reactions or syntheses in which these compounds are used .
Aerobic Oxidative Coupling
- Application Summary: Imidazo[1,2-a]pyridine derivatives are used in aerobic oxidative coupling reactions .
- Methods of Application: These compounds are used in copper (I)-catalyzed aerobic oxidative coupling of pyridines with ketone oxime esters .
- Results or Outcomes: The outcomes depend on the specific reactions in which these compounds are used .
Safety And Hazards
Future Directions
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of these compounds has been well studied in the past decade because of its importance as a bioactive scaffold . Future research will likely continue to explore environmentally benign synthetic strategies .
properties
IUPAC Name |
8-bromoimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-2-1-4-10-5-3-9-7(6)10/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCVNNZARPFXES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590092 | |
Record name | 8-Bromoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromoimidazo[1,2-a]pyridine | |
CAS RN |
850349-02-9 | |
Record name | 8-Bromoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Bromoimidazo[1,2-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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